molecular formula C13H15BrN2O B2925069 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide CAS No. 1808619-97-7

3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide

Cat. No.: B2925069
CAS No.: 1808619-97-7
M. Wt: 295.18
InChI Key: YJMXRUQKNPCYSM-UHFFFAOYSA-N
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Description

3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the third position, a cyanomethyl group, a methyl group at the fifth position, and an isopropyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide typically involves multiple steps. One common method includes the bromination of a suitable benzamide precursor, followed by the introduction of the cyanomethyl group and the isopropyl group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The cyanomethyl group can be introduced using reagents like cyanomethyl chloride under basic conditions. The isopropyl group is usually added through alkylation reactions using isopropyl halides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzamides.

    Oxidation Products: Corresponding oxides.

    Reduction Products: Amines

Scientific Research Applications

3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the cyanomethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(cyanomethyl)-5-methyl-N-(propan-2-yl)benzamide is unique due to the presence of the cyanomethyl group and the specific substitution pattern on the benzamide ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-bromo-N-(cyanomethyl)-5-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-9(2)16(5-4-15)13(17)11-6-10(3)7-12(14)8-11/h6-9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMXRUQKNPCYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N(CC#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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